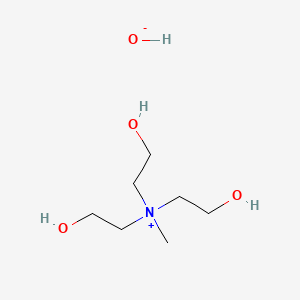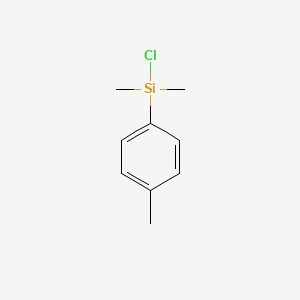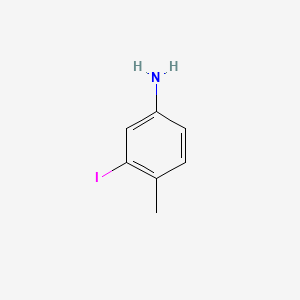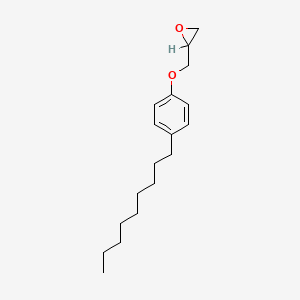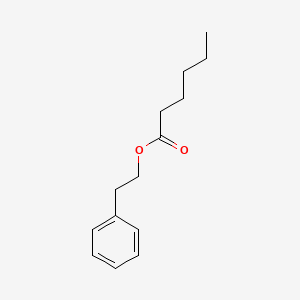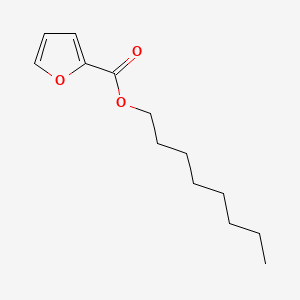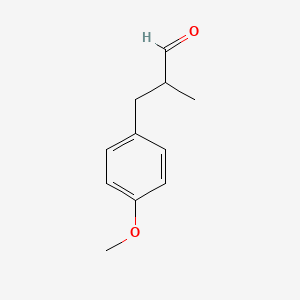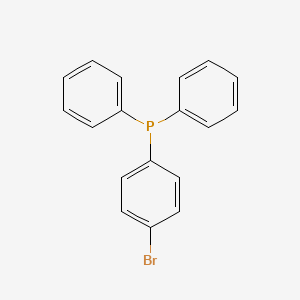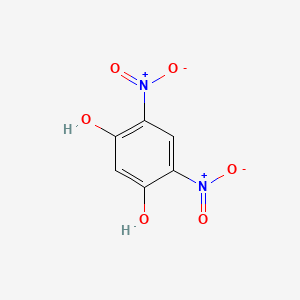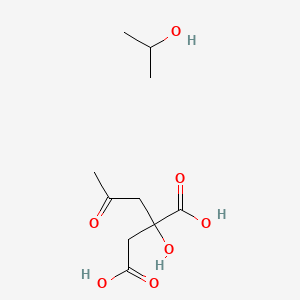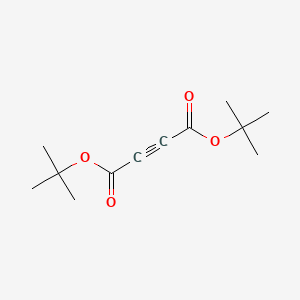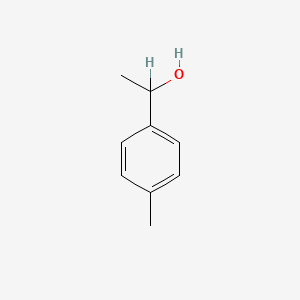
1-(4-メチルフェニル)エタノール
概要
説明
1-(4-Methylphenyl)ethanol, also known as p-tolylmethylcarbinol, is an organic compound with the molecular formula C9H12O. It is a secondary alcohol with a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a 4-methylphenyl group. This compound is found in the essential oils of some plants in the ginger family and is used as a flavoring agent .
科学的研究の応用
1-(4-Methylphenyl)ethanol has various applications in scientific research:
作用機序
Target of Action
This compound is a member of toluenes , which are compounds containing a benzene ring
Mode of Action
As a member of toluenes , it may interact with its targets through hydrophobic interactions due to its benzene ring structure.
Biochemical Pathways
Given its structural similarity to other toluenes , it may potentially influence pathways involving aromatic compounds.
Pharmacokinetics
It is slightly soluble in water , which may affect its absorption and distribution in the body. The metabolism and excretion of this compound are yet to be elucidated.
Result of Action
It is known to serve as a component of the essential oil from some plants in the ginger family and is used as a flavoring agent . .
準備方法
1-(4-Methylphenyl)ethanol can be synthesized through various methods:
Grignard Reaction: One common method involves the reaction of p-tolylmagnesium bromide with acetaldehyde in an ether solvent.
Reduction of Ketones: Another method includes the reduction of 4-methylacetophenone using sodium metal in ethanol.
Oxidation of Alkanes: A more recent method involves the oxidation of 4-methylethylbenzene using an iron complex and hydrogen peroxide in methanol at room temperature.
化学反応の分析
1-(4-Methylphenyl)ethanol undergoes several types of chemical reactions:
類似化合物との比較
1-(4-Methylphenyl)ethanol can be compared with other similar compounds:
1-(4-Methoxyphenyl)ethanol: This compound has a methoxy group instead of a methyl group, which affects its chemical reactivity and applications.
1-(4-Chlorophenyl)ethanol: The presence of a chlorine atom in this compound makes it more reactive in substitution reactions compared to 1-(4-Methylphenyl)ethanol.
1-(4-Nitrophenyl)ethanol: The nitro group in this compound significantly alters its electronic properties, making it more susceptible to reduction reactions.
特性
IUPAC Name |
1-(4-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESIHYIJKKUWIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862145 | |
| Record name | Benzenemethanol, .alpha.,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Viscous liquid with an odor similar to menthol; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], colourless oily liquid with a dry, menthol-like, camphoraceous odour | |
| Record name | p,alpha-Dimethylbenzyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21161 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | p,alpha-Dimethylbenzyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/826/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | p,alpha-Dimethylbenzyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/826/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.980-0.990 | |
| Record name | p,alpha-Dimethylbenzyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/826/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
536-50-5, 5788-09-0 | |
| Record name | 1-(4-Methylphenyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p,alpha-Dimethylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Methylphenyl)ethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41714 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanol, .alpha.,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanol, .alpha.,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p,α-dimethylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.854 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-P-TOLYLETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUV6GV10SL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (±)-1-(4-Methylphenyl)ethanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034378 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of 1-(4-Methylphenyl)ethanol in different industries?
A1: 1-(4-Methylphenyl)ethanol, also known as 4-methylphenethyl alcohol, is a valuable compound found in the essential oils of some plants in the ginger family. [] It is widely used as a flavoring agent in perfumes, soaps, and detergents. [] Additionally, it exhibits antibacterial activity against Pseudomonas aeruginosa. []
Q2: Can you describe the enantioselective biotransformation of 1-(4-Methylphenyl)ethanone to 1-(4-Methylphenyl)ethanol?
A2: Research shows that P. crispum cells can enantioselectively reduce 1-(4-methylphenyl)ethanone to (S)-(–)-1-(4-methyl)ethanol in an aqueous solution. At 23-27°C for 48 hours, this reaction yields 49% of the (S)-enantiomer with 96% enantiomeric excess (ee). [] Interestingly, extending the reaction time to 144 hours only slightly increases the yield to 51% but reduces the optical purity to 80% ee. [] Similar results were observed with D. carota cells. []
Q3: How do exogenous reducing agents influence the biotransformation of 1-(4-Methylphenyl)ethanone?
A3: Adding ethanol, isopropanol, or glucose to the reaction mixture can significantly impact the yield and enantioselectivity of 1-(4-Methylphenyl)ethanone bioreduction. While ethanol (1-5%) and isopropanol (1-5%) result in poor yields and low optical purity after 144 hours, using an equimolar amount of glucose for the same duration increases the yield to 52% while maintaining 96% ee. [] Notably, shorter reaction times (72 hours) with isopropanol (1-3%) decrease (S)-(–)-1-(4-methylphenyl)ethanol yield and increase the remaining starting material. []
Q4: Describe a chemical synthesis route for 1-(4-Methylphenyl)ethylnicotinate that utilizes 1-(4-Methylphenyl)ethanol as a starting material.
A4: 1-(4-Methylphenyl)ethylnicotinate can be synthesized by reacting 1-(4-Methylphenyl)ethanol with nicotinoyl chloride. [] The nicotinoyl chloride itself is prepared from nicotinic acid. [] Optimization of this synthetic route can yield up to 70% of 1-(4-Methylphenyl)ethylnicotinate with a purity exceeding 98%. []
Q5: Can 1-(4-Methylphenyl)ethanol be directly converted to its corresponding ester?
A5: Yes, a novel reaction pathway utilizing performic acid (PFA) allows for the direct oxidation of 1-(4-Methylphenyl)ethanol to its corresponding ester. [] This method, investigated in formic acid, also produces the corresponding ketone as a byproduct. [] Kinetic studies revealed the reaction rate constants and orders for the different reaction pathways involved, including alcohol to ester, alcohol to ketone, and ketone to ester. [] This discovery could have significant implications for lignin degradation technologies. []
Q6: How can 1-(4-Methylphenyl)ethanol be used to synthesize primary amines?
A6: 1-(4-Methylphenyl)ethanol can be used as a starting material for the synthesis of primary amines through N-alkylation of ammonia. [] Water-soluble dicationic iridium complexes with N-heterocyclic carbene and diammine ligands exhibit high catalytic activity for this reaction, relying on hydrogen-transfer processes. [] This method efficiently produces various primary amines while using readily available and safe aqueous ammonia as the nitrogen source. [] For example, reacting 1-(4-Methylphenyl)ethanol with aqueous ammonia at 150°C for 40 hours in the presence of the iridium catalyst yields 83% of 1-(4-methylphenyl)ethylamine. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
